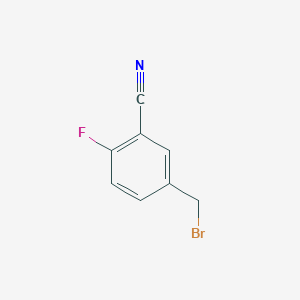

5-(Bromomethyl)-2-fluorobenzonitrile

Vue d'ensemble

Description

5-(Bromomethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromomethylation of 2-fluorobenzonitrile. One common method is the reaction of 2-fluorobenzonitrile with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles. For example, reaction with sodium azide can yield the corresponding azide derivative.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Azide Derivative: From nucleophilic substitution with sodium azide.

Carboxylic Acid: From oxidation of the bromomethyl group.

Amine: From reduction of the nitrile group.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Pharmaceutical Development

5-(Bromomethyl)-2-fluorobenzonitrile is primarily utilized as an intermediate in the synthesis of complex organic molecules. One notable application is its role in the development of pharmaceuticals, where it serves as a precursor for various biologically active compounds. For example, it is involved in synthesizing the antigout drug Febuxostat, which is used to treat hyperuricemia .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Bromomethylation of 2-fluorobenzonitrile : This method typically employs bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in inert solvents like dichloromethane.

- Alternative routes : A method disclosed in a Chinese patent involves reacting o-fluorobenzoyl chloride with ammonia to produce o-fluorobenzamide, followed by dehydration to yield o-fluorobenzonitrile, which is then brominated to form this compound .

Materials Science

Functionalized Polymers and Advanced Materials

In materials science, this compound is used to create functionalized polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings, adhesives, and composite materials.

Table: Comparison of Functionalized Polymers

| Polymer Type | Properties Enhanced | Application Areas |

|---|---|---|

| Thermoplastic Polymers | Increased thermal stability | Automotive parts |

| Epoxy Resins | Improved adhesion | Electronics and aerospace |

| Polyurethanes | Enhanced flexibility | Sealants and gaskets |

Biological Studies

Synthesis of Biologically Active Molecules

This compound has been employed in the synthesis of various biologically active molecules for enzyme interaction studies and receptor binding assays. The compound's reactivity allows for modifications that can lead to new therapeutic agents or probes for biological research.

Case Study: Enzyme Interaction

In a study investigating enzyme-inhibitor interactions, this compound was modified to create derivatives that selectively inhibited specific enzymes involved in metabolic pathways. This research highlighted its potential as a scaffold for drug design.

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-2-fluorobenzonitrile in chemical reactions involves the reactivity of the bromomethyl and nitrile groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, to yield different functional groups.

Comparaison Avec Des Composés Similaires

5-(Chloromethyl)-2-fluorobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

5-(Bromomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.

Uniqueness: 5-(Bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct reactivity and properties compared to its analogs. The combination of these groups allows for versatile chemical transformations and applications in various fields.

Activité Biologique

5-(Bromomethyl)-2-fluorobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 180302-35-6) is characterized by the following structural features:

- A bromomethyl group attached to a 2-fluorobenzonitrile moiety.

- The presence of fluorine enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. The exact pathways involved may include apoptosis induction and cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Potential : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .

- Antimicrobial Activity : Research indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests revealed a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound may interact with specific cellular pathways, including those involved in inflammation and oxidative stress responses. These interactions highlight its potential utility in treating diseases characterized by excessive inflammation or oxidative damage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

- Absorption and Distribution : Preliminary studies suggest that the compound is well absorbed and distributed within biological systems, with a notable accumulation in tissues relevant for its therapeutic action.

- Metabolism and Excretion : The metabolic pathways for this compound are yet to be fully elucidated; however, studies indicate that it may undergo phase I and II metabolism, leading to various metabolites that could also possess biological activity .

Propriétés

IUPAC Name |

5-(bromomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKPGIJZYZERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378781 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180302-35-6 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.